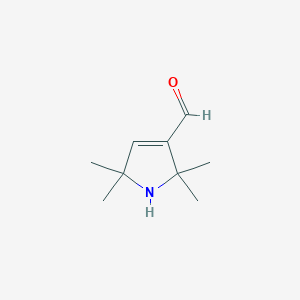
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a formyl group at the 3-position and four methyl groups at the 2, 2, 5, and 5 positions. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Reduction: 3-hydroxymethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology and Medicine:
Biological Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound’s unique electronic structure allows it to participate in redox reactions, influencing cellular signaling pathways.
類似化合物との比較
3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used as a spin probe in electron paramagnetic resonance (EPR) studies.
2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Another nitroxide radical with applications in spin labeling and imaging.
Uniqueness:
Stability: 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is more stable under various conditions compared to its analogs.
Reactivity: The presence of the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
170810-86-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
InChIキー |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
正規SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
同義語 |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















